Salbutamol

Beschreibung

Salbutamol (Albuterol [USAN]) is a short-acting, selective beta2-adrenergic receptor agonist used in the treatment of asthma and COPD. It is 29 times more selective for beta2 receptors than beta1 receptors giving it higher specificity for pulmonary beta receptors versus beta1-adrenergic receptors located in the heart. This compound is formulated as a racemic mixture of the R- and S-isomers. The R-isomer has 150 times greater affinity for the beta2-receptor than the S-isomer and the S-isomer has been associated with toxicity. This lead to the development of levalbuterol, the single R-isomer of this compound. However, the high cost of levalbuterol compared to this compound has deterred wide-spread use of this enantiomerically pure version of the drug. This compound is generally used for acute episodes of bronchospasm caused by bronchial asthma, chronic bronchitis and other chronic bronchopulmonary disorders such as chronic obstructive pulmonary disorder (COPD). It is also used prophylactically for exercise-induced asthma.

Albuterol is a beta2-Adrenergic Agonist. The mechanism of action of albuterol is as an Adrenergic beta2-Agonist.

Albuterol is a racemic mixture of the r-isomer levalbuterol and s-albuterol, a short-acting sympathomimetic agent with bronchodilator activity. Albuterol stimulates beta-2 adrenergic receptors in the lungs, thereby activating the enzyme adenylate cyclase that catalyzes the conversion of adenosine triphosphate (ATP) to cyclic-3',5'-adenosine monophosphate (cAMP). Increased cAMP concentrations relax bronchial smooth muscle, relieve bronchospasms, and reduce inflammatory cell mediator release, especially from mast cells. Albuterol although to a lesser extent, also stimulates beta-1 adrenergic receptors, thereby increasing the force and rate of myocardial contraction.

ALBUTEROL is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 1981 and has 3 approved and 30 investigational indications. This drug has a black box warning from the FDA.

This compound is a short-acting, selective beta2-adrenergic receptor agonist used in the treatment of asthma and COPD. It is 29 times more selective for beta2 receptors than beta1 receptors giving it higher specificity for pulmonary beta receptors versus beta1-adrenergic receptors located in the heart. This compound is formulated as a racemic mixture of the R- and S-isomers. The R-isomer has 150 times greater affinity for the beta2-receptor than the S-isomer and the S-isomer has been associated with toxicity. This lead to the development of levalbuterol, the single R-isomer of this compound. However, the high cost of levalbuterol compared to this compound has deterred wide-spread use of this enantiomerically pure version of the drug. This compound is generally used for acute episodes of bronchospasm caused by bronchial asthma, chronic bronchitis and other chronic bronchopulmonary disorders such as chronic obstructive pulmonary disorder (COPD). It is also used prophylactically for exercise-induced asthma.

A short-acting beta-2 adrenergic agonist that is primarily used as a bronchodilator agent to treat ASTHMA. Albuterol is prepared as a racemic mixture of R(-) and S(+) stereoisomers. The stereospecific preparation of R(-) isomer of albuterol is referred to as levalbuterol.

Structure

3D Structure

Eigenschaften

IUPAC Name |

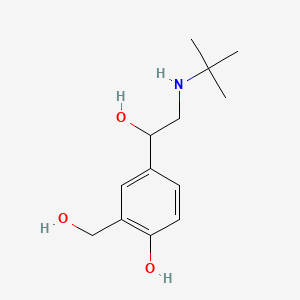

4-[2-(tert-butylamino)-1-hydroxyethyl]-2-(hydroxymethyl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21NO3/c1-13(2,3)14-7-12(17)9-4-5-11(16)10(6-9)8-15/h4-6,12,14-17H,7-8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDAUXUAQIAJITI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NCC(C1=CC(=C(C=C1)O)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5021255 | |

| Record name | Salbutamol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5021255 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Salbutamol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001937 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Soluble in ethanol, sparingly soluble in water, and very soluble in chlorform., Soluble in most organic solvents., In water, 1.43X10+4 mg/L, temp not specified, 2.15e+00 g/L | |

| Record name | Salbutamol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01001 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | ALBUTEROL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7206 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Salbutamol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001937 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Vapor Pressure |

8.9X10-9 mm Hg at 25 °C /Estimated/ | |

| Record name | ALBUTEROL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7206 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

White to off-white crystalline solid, Crystalline powder from ethanol-ethyl acetate or ethyl acetate-cyclohexane | |

CAS No. |

18559-94-9 | |

| Record name | Salbutamol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18559-94-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Albuterol [USAN:USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018559949 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Salbutamol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01001 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | albuterol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757417 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Salbutamol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5021255 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Salbutamol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.552 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ALBUTEROL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QF8SVZ843E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | ALBUTEROL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7206 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Salbutamol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001937 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

147-149, 151 °C (Lunts); 157-158 °C (Collins), 157 - 158 °C | |

| Record name | Salbutamol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01001 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | ALBUTEROL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7206 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Salbutamol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001937 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Discovery and Synthesis of Salbutamol: A Technical Guide

Abstract

Salbutamol, also known as albuterol, is a cornerstone in the management of bronchospasm associated with asthma and chronic obstructive pulmonary disease (COPD). Its development in the 1960s marked a significant advancement in respiratory medicine, offering a selective mechanism of action that minimized the cardiovascular side effects of its predecessors. This technical guide provides an in-depth overview of the discovery of this compound, a detailed account of its chemical synthesis, and a summary of the key experimental protocols used to characterize its pharmacological profile. The content is intended for researchers, scientists, and professionals in the field of drug development, offering a comprehensive resource on this essential medication.

Discovery and Development

The journey to discover this compound was driven by the need for a bronchodilator with improved selectivity and a better safety profile than the non-selective β-adrenoceptor agonists in use at the time, such as isoprenaline.

The Pioneers: A Team at Allen and Hanburys

This compound was discovered in 1966 by a dedicated research team at the Allen and Hanburys laboratories in Ware, Hertfordshire, England, which is now a subsidiary of GlaxoSmithKline.[1] The team was led by pharmacologist Sir David Jack , with key contributions from chemists David Hartley, Lawrence Luntz, and Alexander Ritchie .[2] Their goal was to develop a compound that would selectively target the β2-adrenergic receptors in the lungs, responsible for bronchodilation, while having minimal effect on the β1-adrenergic receptors in the heart, which are associated with increased heart rate and other cardiovascular side effects.[3][4]

The Rationale: The Quest for β2-Selectivity

Prior to this compound, isoprenaline was a widely used bronchodilator. However, its lack of selectivity for β-adrenoceptor subtypes meant that at doses required for effective bronchodilation, it also stimulated cardiac β1-receptors, leading to palpitations and tachycardia.[3] The research team at Allen and Hanburys systematically modified the structure of existing sympathomimetic amines to enhance affinity for β2-receptors. This led to the synthesis of this compound, which demonstrated a significantly greater affinity for β2-receptors over β1-receptors.

Timeline of Key Events

| Year | Event | Reference |

| 1966 | This compound is first synthesized by the team at Allen and Hanburys. | |

| 1969 | This compound is launched in the United Kingdom under the brand name Ventolin. | |

| 1982 | This compound is approved for medical use in the United States. |

Chemical Synthesis of this compound

Several synthetic routes for this compound have been developed since its initial discovery. A common and illustrative laboratory-scale synthesis starts from 4-hydroxy-3-hydroxymethyl acetophenone. This multi-step process involves protection of the diol functionality, introduction of the amino group, and subsequent deprotection.

Representative Synthesis Workflow

The following diagram outlines a typical synthesis pathway for this compound hydrochloride.

Detailed Experimental Protocol

The following protocol is a generalized representation of a common laboratory synthesis of this compound hydrochloride, based on publicly available patent literature.

Step 1: Epoxy Protection

-

To a solution of 4-hydroxy-3-hydroxymethylacetophenone (1 equivalent) in dichloromethane, add a catalytic amount of p-toluenesulfonic acid.

-

Add 2,2-dimethoxypropane (1.2 equivalents) dropwise at room temperature.

-

Stir the reaction mixture for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with a saturated solution of sodium bicarbonate.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 1-(2,2-dimethyl-4H-benzo[d]dioxin-6-yl)ethanone.

Step 2: Oxidation

-

The protected acetophenone derivative from Step 1 is oxidized to the corresponding ketoaldehyde. Various oxidizing agents can be employed for this transformation.

Step 3: Reductive Amination

-

Dissolve the ketoaldehyde from Step 2 in absolute ethanol.

-

Add tert-butylamine (1.1 equivalents) at a controlled temperature of 0-10 °C.

-

Heat the mixture to reflux for 2-3 hours.

-

Cool the reaction mixture to 0-10 °C and add sodium borohydride (1.5 equivalents) in portions.

-

Stir at room temperature for 1-2 hours.

-

Concentrate the reaction mixture under reduced pressure to remove ethanol.

-

Extract the product with dichloromethane, wash the organic phase with saturated sodium chloride solution, and then with water until neutral.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain 2-(tert-butylamino)-1-(2,2-dimethyl-4H-benzo[d]dioxin-6-yl)ethanol.

Step 4: Deprotection and Salt Formation

-

Dissolve the product from Step 3 in an appropriate organic solvent.

-

Add a solution of hydrochloric acid in an organic solvent dropwise at 0-10 °C.

-

Allow the reaction to warm to room temperature and stir for 1-2 hours.

-

The precipitated this compound hydrochloride is collected by filtration, washed with a cold solvent, and dried under vacuum.

Pharmacological Profile

This compound exerts its therapeutic effect through its selective agonism at β2-adrenergic receptors, leading to the relaxation of bronchial smooth muscle and subsequent bronchodilation.

Mechanism of Action and Signaling Pathway

Activation of the β2-adrenergic receptor by this compound initiates a G-protein-coupled signaling cascade. This pathway involves the activation of adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP). Elevated cAMP levels, in turn, activate Protein Kinase A (PKA), which phosphorylates various downstream targets, ultimately resulting in a decrease in intracellular calcium concentrations and smooth muscle relaxation.

Quantitative Pharmacological Data

The selectivity and potency of this compound have been quantified in various in vitro and in vivo studies.

| Parameter | Value | Species/System | Reference |

| Receptor Selectivity | 29-fold for β2 over β1 | Human recombinant receptors | |

| Enantiomer Affinity | R-isomer has 150x greater affinity for β2-receptor than S-isomer | Not specified | |

| Affinity (pKA) | 5.9 | Guinea-pig trachea | |

| EC50 (cAMP accumulation) | 13.6 ± 4.0 nM | Human eosinophils |

Key Experimental Protocols

3.3.1. In Vitro: Guinea Pig Trachea Relaxation Assay This classic assay is used to determine the bronchodilator activity of a compound.

-

Objective: To measure the ability of this compound to relax pre-contracted tracheal smooth muscle.

-

Methodology:

-

Isolate the trachea from a guinea pig and prepare a tracheal chain or ring preparation.

-

Suspend the tissue in an organ bath containing a physiological salt solution, maintained at 37°C and aerated with a gas mixture (e.g., 95% O2, 5% CO2).

-

Induce a sustained contraction of the tracheal smooth muscle using a contractile agent such as carbachol or histamine.

-

Once a stable contraction is achieved, add cumulative concentrations of this compound to the organ bath.

-

Measure the relaxation of the tracheal tissue isometrically using a force transducer.

-

Construct a concentration-response curve to determine the EC50 (the concentration of this compound that produces 50% of the maximal relaxation).

-

3.3.2. In Vitro: cAMP Accumulation Assay This assay quantifies the functional consequence of β2-adrenoceptor activation.

-

Objective: To measure the increase in intracellular cAMP levels in response to this compound stimulation.

-

Methodology:

-

Culture a suitable cell line expressing β2-adrenergic receptors (e.g., human airway smooth muscle cells or a recombinant cell line).

-

Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent the breakdown of cAMP.

-

Stimulate the cells with varying concentrations of this compound for a defined period.

-

Lyse the cells and measure the intracellular cAMP concentration using a competitive immunoassay (e.g., ELISA or HTRF).

-

Generate a concentration-response curve to calculate the EC50 for cAMP production.

-

3.3.3. In Vivo: Clinical Trial Protocol for Exercise-Induced Asthma This protocol evaluates the protective effect of this compound against bronchoconstriction triggered by exercise.

-

Objective: To assess the efficacy of inhaled this compound in preventing the fall in lung function following a standardized exercise challenge.

-

Methodology:

-

Recruit asthmatic subjects with a history of exercise-induced bronchoconstriction (EIB).

-

On separate study days, administer a predetermined dose of inhaled this compound or a placebo in a randomized, double-blind manner.

-

After a specified time, have the subjects perform a standardized exercise challenge (e.g., cycling or running on a treadmill for a set duration and intensity) while inhaling dry air.

-

Measure lung function, primarily the Forced Expiratory Volume in one second (FEV1), before and at multiple time points after the exercise challenge.

-

The primary endpoint is the maximum percentage fall in FEV1 from the pre-exercise baseline.

-

Compare the protective effect of this compound to placebo.

-

Conclusion

The discovery of this compound was a landmark achievement in medicinal chemistry and pharmacology, providing a safe and effective treatment for millions suffering from respiratory diseases. Its development was a testament to the power of rational drug design, specifically targeting a receptor subtype to maximize therapeutic benefit while minimizing adverse effects. The synthesis of this compound has been refined over the years, and its pharmacological properties have been extensively characterized through a variety of robust in vitro and in vivo experimental models. This guide has provided a technical overview of these key aspects, underscoring the scientific rigor that led to the development of this essential medicine.

References

- 1. CN110963929A - Preparation method of this compound hydrochloride suitable for industrial production - Google Patents [patents.google.com]

- 2. Clinical and functional responses to this compound inhaled via different devices in asthmatic patients with induced bronchoconstriction - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The effects of some bronchodilator and anti-inflammatory drugs on prostaglandin F2alpha-induced contraction of guinea-pig isolated trachea - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. scielo.br [scielo.br]

A Technical Guide to the Asymmetric Synthesis of (R)-Salbutamol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Salbutamol, a selective β2-adrenergic receptor agonist, is a cornerstone in the management of bronchospasm in respiratory conditions such as asthma. The therapeutic activity of this compound resides exclusively in the (R)-enantiomer, while the (S)-enantiomer is not only inactive but has been implicated in adverse effects. Consequently, the development of efficient and stereoselective methods for the synthesis of enantiomerically pure (R)-salbutamol is of paramount importance in the pharmaceutical industry. This technical guide provides an in-depth overview of the core strategies for the asymmetric synthesis of (R)-salbutamol, including chiral resolution of racemic mixtures, diastereoselective synthesis, and enantioselective catalysis. Detailed experimental protocols for key methodologies are provided, along with a comparative analysis of their efficiencies.

Core Synthetic Strategies

The asymmetric synthesis of (R)-salbutamol can be broadly categorized into three main approaches:

-

Chiral Resolution: This classical approach involves the synthesis of a racemic mixture of this compound or a suitable precursor, followed by separation of the enantiomers using a chiral resolving agent.

-

Diastereoselective Synthesis: This strategy involves the use of a chiral auxiliary to introduce a new stereocenter, leading to the formation of diastereomers that can be separated, followed by the removal of the chiral auxiliary.

-

Enantioselective Catalysis: This modern approach utilizes a chiral catalyst to directly favor the formation of the desired (R)-enantiomer from a prochiral substrate. Key examples include asymmetric reductions and hydrogenations.

Experimental Protocols and Data

This section details the experimental procedures for the most prominent methods of synthesizing (R)-salbutamol, accompanied by quantitative data on their performance.

Chiral Resolution of Racemic this compound

Chiral resolution remains a widely used method for obtaining enantiomerically pure (R)-salbutamol, often employing chiral acids to form diastereomeric salts that can be separated by crystallization.

Experimental Protocol: Resolution using L-(+)-Tartaric Acid [1]

-

Salt Formation: A solution of racemic this compound (100 g, 0.41 mol) in a 1:1 mixture of ethyl acetate and methanol (500 ml) is heated to approximately 70°C. To this solution, L-(+)-tartaric acid (66 g, 0.44 mol) is added with stirring. The mixture is maintained at 70°C for 2 hours.

-

Crystallization: The solution is then cooled, allowing the tartrate salt of (R)-salbutamol to crystallize.

-

Isolation and Purification: The crystallized salt is isolated by filtration and recrystallized from ethanol to yield the pure (R)-(-)-salbutamol tartrate (52 g).

-

Liberation of Free Base: The purified salt is suspended in methanol (200 ml), and a solution of sodium methoxide (15 g, 0.27 mol) in methanol is added to precipitate the sodium tartrate. The solid is filtered off, and the filtrate is cooled to 10°C to crystallize the (R)-salbutamol free base.

Experimental Protocol: Resolution of a Precursor using Di-p-toluoyl-D-tartaric Acid [2]

-

Diastereomeric Salt Formation: Racemic albuterol is reacted with di-p-toluoyl-D-tartaric acid to form diastereomeric salts.

-

Selective Crystallization: The diastereomeric salts are separated based on their differential solubility in a methanol-ethyl acetate (1:2) solvent system through selective crystallization.

-

Isolation of (R)-Albuterol: The desired diastereomeric salt is isolated, and the resolving agent is removed to yield (R)-albuterol. This is then converted to the hydrochloride salt.

Enantioselective Catalysis

Enantioselective catalysis offers a more direct and often more efficient route to (R)-salbutamol by avoiding the synthesis of the unwanted (S)-enantiomer.

Experimental Protocol: Asymmetric Reduction using an Oxazaborolidine Catalyst (Corey-Bakshi-Shibata Reduction) [3][4]

This method involves the asymmetric reduction of a prochiral ketone precursor of this compound.

-

Catalyst Preparation: An oxazaborolidine catalyst, such as one derived from (S)-diphenylprolinol (a Corey-Bakshi-Shibata or CBS catalyst), is prepared in situ or used as a commercially available solution.

-

Reduction Reaction: The ketone precursor is dissolved in an appropriate solvent, such as toluene. The CBS catalyst (typically at a concentration of around 1 M) is added, and the solution is cooled to 0°C. A reducing agent, such as borane-dimethyl sulfide complex, is then added slowly over a period of several hours (e.g., 3 hours).

-

Work-up and Isolation: After the reaction is complete, the mixture is quenched, and the (R)-salbutamol is isolated and purified. The enantiomeric excess is typically determined by chiral chromatography.

Experimental Protocol: Rhodium-Catalyzed Asymmetric Hydrogenation

This method employs a chiral rhodium catalyst for the asymmetric hydrogenation of a suitable prochiral enamine or ketone precursor.

Specific experimental details for a rhodium-catalyzed asymmetric hydrogenation for this compound synthesis are proprietary and vary between different industrial processes. However, a general procedure would involve:

-

Reaction Setup: A solution of the prochiral substrate in a suitable solvent (e.g., methanol) is placed in a high-pressure reactor.

-

Catalyst Addition: A chiral rhodium catalyst, often a complex with a chiral phosphine ligand, is added to the reactor.

-

Hydrogenation: The reactor is pressurized with hydrogen gas, and the reaction is stirred at a specific temperature until the reaction is complete.

-

Purification: The catalyst is removed by filtration, and the product is isolated and purified.

Quantitative Data Comparison

The following table summarizes the quantitative data for the different asymmetric synthesis methods of (R)-salbutamol, allowing for a direct comparison of their effectiveness.

| Method | Substrate | Chiral Auxiliary/Catalyst | Yield (%) | Enantiomeric Excess (ee%) | Reference |

| Chiral Resolution | Racemic this compound | L-(+)-Tartaric Acid | ~52 (of tartrate salt) | >99 | [1] |

| Racemic Albuterol | di-p-toluoyl-D-tartaric acid | 38 (overall) | 99.1 | ||

| Asymmetric Reduction | Prochiral Ketone | Oxazaborolidine (CBS) | >90 | 93-95 | |

| Asymmetric Epoxidation | 3-acetoxymethyl-4-acetyloxystyrene | Chiral camphyl β-diketone iron complex | 68 (overall) | High |

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the logical flow of the key synthetic strategies for obtaining (R)-salbutamol.

Caption: Workflow for the chiral resolution of this compound.

Caption: Workflow for asymmetric reduction to (R)-salbutamol.

Conclusion

The asymmetric synthesis of (R)-salbutamol can be achieved through several effective strategies. Chiral resolution is a well-established and reliable method, capable of producing high enantiomeric purity, although it inherently involves the synthesis and subsequent separation of the undesired enantiomer. Enantioselective catalytic methods, such as asymmetric reduction with oxazaborolidine catalysts, offer a more atom-economical approach by directly producing the desired (R)-enantiomer with high yield and enantioselectivity. The choice of a particular synthetic route in an industrial setting will depend on a variety of factors, including cost of reagents and catalysts, process efficiency, and scalability. The detailed protocols and comparative data presented in this guide are intended to assist researchers and drug development professionals in making informed decisions for the efficient and stereoselective synthesis of this critical pharmaceutical agent.

References

The Stereochemical Dichotomy of Salbutamol: A Technical Guide to the Pharmacological Differences Between its Enantiomers

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Salbutamol, a cornerstone in the management of bronchoconstrictive disorders, is administered as a racemic mixture of two enantiomers: (R)-salbutamol (levalbuterol) and (S)-salbutamol. While chemically similar, these stereoisomers exhibit profound differences in their pharmacological profiles. This technical guide provides an in-depth exploration of these differences, focusing on their pharmacodynamics, pharmacokinetics, and the ongoing debate surrounding the clinical implications of the (S)-enantiomer. Detailed experimental protocols, quantitative data, and signaling pathway diagrams are presented to offer a comprehensive resource for researchers and drug development professionals.

Pharmacodynamic Differences: A Tale of Two Isomers

The pharmacological activity of racemic this compound is almost exclusively attributed to the (R)-enantiomer, which acts as a potent β2-adrenergic receptor agonist. In contrast, (S)-salbutamol is largely considered inactive at this receptor and has been implicated in paradoxical effects that may counteract the therapeutic benefits of its counterpart.

(R)-Salbutamol: The Eutomer

(R)-salbutamol is the therapeutically active component, responsible for the bronchodilatory effects of the drug.[1] Its primary mechanism of action involves the activation of β2-adrenergic receptors on airway smooth muscle cells.[2] This interaction initiates a signaling cascade that leads to muscle relaxation and widening of the airways.

Signaling Pathway of (R)-Salbutamol

(S)-Salbutamol: The Distomer

The role of (S)-salbutamol is a subject of considerable debate. While it has a much lower affinity for the β2-adrenergic receptor, some studies suggest it is not merely an inert component but may possess pro-inflammatory properties and other adverse effects.[1] However, other well-conducted studies have not found clinically significant adverse effects.[1]

Proposed Pro-inflammatory Signaling of this compound

Some research indicates that β2-agonists can modulate inflammatory pathways. One proposed mechanism involves the regulation of the NF-κB and MAPK signaling cascades, which are central to the inflammatory response in the airways.

References

An In-depth Technical Guide to the Binding Affinity of Salbutamol for the Beta-2 Adrenergic Receptor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding affinity of salbutamol for the beta-2 adrenergic receptor (β2AR). This compound, a short-acting β2AR agonist, is a cornerstone in the management of respiratory conditions such as asthma and chronic obstructive pulmonary disease (COPD). Its therapeutic efficacy is directly related to its selective binding to and activation of β2ARs in the smooth muscle of the airways, leading to bronchodilation.[1][2] This document details the quantitative aspects of this interaction, the experimental protocols used for its characterization, and the downstream signaling pathways.

Quantitative Binding Affinity Data

The binding affinity of this compound for the β2AR can be quantified using several metrics, including the half-maximal effective concentration (EC50), which represents the concentration of a drug that induces a response halfway between the baseline and maximum after a specified exposure time.

| Parameter | Value (µM) | Cell Type | Assay Type | Reference |

| EC50 | 0.6 | Human Airway Smooth Muscle (HASM) | cAMP Formation | [3] |

Note: Ki (inhibition constant) and Kd (dissociation constant) values for this compound are less commonly reported in publicly accessible literature, with a greater focus on its functional potency (EC50).

This compound is a selective β2AR agonist, demonstrating a higher affinity for β2 receptors compared to β1 receptors, which are predominantly found in the heart. It is reported to be 29 times more selective for β2 receptors than β1 receptors.[1][4] The drug is a racemic mixture of R- and S-isomers, with the R-isomer possessing a 150-fold greater affinity for the β2AR than the S-isomer.

Signaling Pathway

Activation of the β2AR by this compound initiates a well-characterized signaling cascade. The β2AR is a G-protein coupled receptor (GPCR) that, upon agonist binding, activates a stimulatory G-protein (Gs). This, in turn, activates adenylyl cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP). The subsequent increase in intracellular cAMP leads to the activation of Protein Kinase A (PKA), which phosphorylates various downstream targets, ultimately resulting in smooth muscle relaxation and bronchodilation.

This compound-Induced β2AR Signaling Pathway

Experimental Protocols

The binding affinity and functional effects of this compound are determined through various in vitro assays. The two primary methods are radioligand binding assays and functional assays measuring downstream signaling events.

Radioligand Binding Assay (Competitive)

This assay determines the affinity of an unlabeled compound (this compound) by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.

Methodology:

-

Membrane Preparation:

-

Cells stably expressing the human β2AR are harvested and homogenized.

-

The cell membranes are isolated via centrifugation.

-

-

Binding Reaction:

-

The isolated membranes are incubated with a fixed concentration of a radiolabeled antagonist (e.g., [3H]-CGP 12177) and varying concentrations of unlabeled this compound.

-

-

Separation:

-

The reaction mixture is filtered through a glass fiber filter to separate the membrane-bound radioligand from the unbound radioligand.

-

-

Quantification:

-

The radioactivity retained on the filter is measured using a scintillation counter.

-

-

Data Analysis:

-

The data are used to generate a competition curve, from which the IC50 (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined.

-

The Ki (inhibition constant) can then be calculated from the IC50 value using the Cheng-Prusoff equation.

-

Radioligand Binding Assay Workflow

Functional Assay: cAMP Accumulation

This assay measures the functional consequence of this compound binding to the β2AR by quantifying the production of the second messenger, cAMP.

Methodology:

-

Cell Culture:

-

Cells expressing the β2AR are cultured in appropriate media.

-

-

Stimulation:

-

The cells are treated with varying concentrations of this compound.

-

-

Lysis and Detection:

-

After a specified incubation period, the cells are lysed, and the intracellular concentration of cAMP is measured using a suitable assay kit (e.g., ELISA, HTRF, or AlphaScreen).

-

-

Data Analysis:

-

The results are plotted as a dose-response curve to determine the EC50 of this compound.

-

Binding Affinity vs. Functional Response

Conclusion

This compound's therapeutic efficacy is rooted in its selective and potent agonism at the β2-adrenergic receptor. The quantitative data from binding and functional assays, combined with an understanding of the downstream signaling pathways, are crucial for the development of new respiratory therapeutics and for optimizing the clinical use of existing drugs. The experimental protocols outlined in this guide provide a framework for the continued investigation of β2AR agonists and their interaction with this critical receptor target.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Beta2-adrenergic agonist - Wikipedia [en.wikipedia.org]

- 3. Effects of a range of beta2 adrenoceptor agonists on changes in intracellular cyclic AMP and on cyclic AMP driven gene expression in cultured human airway smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound Result Summary | BioGRID [thebiogrid.org]

The In-Depth Mechanism of Salbutamol in Bronchial Smooth Muscle: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Salbutamol, a short-acting β2-adrenergic receptor agonist, remains a cornerstone in the management of bronchoconstrictive respiratory disorders. Its therapeutic efficacy is primarily attributed to its potent relaxant effect on bronchial smooth muscle. This technical guide provides a comprehensive examination of the molecular and cellular mechanisms underpinning this compound's action. We delve into the intricate signaling cascade initiated by its binding to the β2-adrenergic receptor, leading to a reduction in intracellular calcium and subsequent bronchodilation. This document summarizes key quantitative data, details essential experimental protocols for studying its effects, and provides visual representations of the critical pathways and workflows involved.

Core Mechanism of Action: From Receptor to Relaxation

This compound exerts its bronchodilatory effects by selectively agonizing the β2-adrenergic receptors, which are abundantly expressed on the surface of human airway smooth muscle cells.[1] This interaction initiates a well-defined intracellular signaling cascade, culminating in muscle relaxation and the widening of the airways.

The β2-Adrenergic Receptor Signaling Cascade

The binding of this compound to the β2-adrenergic receptor, a G-protein coupled receptor (GPCR), triggers a conformational change in the receptor. This activated receptor then couples to a stimulatory G-protein (Gs). The activation of the Gs protein leads to the dissociation of its α-subunit, which in turn activates the enzyme adenylyl cyclase.[2] Adenylyl cyclase catalyzes the conversion of adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP), a crucial second messenger in this pathway.[2]

The subsequent rise in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA).[2] PKA is a key enzyme that phosphorylates several downstream targets, ultimately leading to the relaxation of the bronchial smooth muscle. The primary mechanisms by which PKA mediates this effect include:

-

Inhibition of Myosin Light Chain Kinase (MLCK): PKA phosphorylates and inactivates MLCK.[3] MLCK is essential for the phosphorylation of the myosin light chain, a prerequisite for the interaction of actin and myosin and subsequent muscle contraction.

-

Reduction of Intracellular Calcium (Ca2+): PKA promotes the sequestration of Ca2+ into intracellular stores and facilitates its extrusion from the cell. This reduction in cytosolic Ca2+ further inhibits MLCK activity, as it is a calcium-calmodulin-dependent enzyme.

-

Activation of Myosin Light Chain Phosphatase (MLCP): PKA can also lead to the activation of MLCP, which dephosphorylates the myosin light chain, further promoting muscle relaxation.

-

Modulation of Ion Channels: PKA can phosphorylate and open large-conductance, calcium-activated potassium channels (BKCa channels). The resulting efflux of potassium ions hyperpolarizes the smooth muscle cell membrane, making it less excitable and contributing to relaxation.

This multifaceted signaling cascade ensures a rapid and effective relaxation of the airway smooth muscle, alleviating the symptoms of bronchoconstriction.

References

Salbutamol's Effect on Intracellular cAMP Levels: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the molecular mechanisms by which Salbutamol, a widely used β2-adrenergic receptor agonist, modulates intracellular levels of cyclic adenosine monophosphate (cAMP). We will explore the canonical signaling pathway, present quantitative data from key studies, detail common experimental protocols for measuring cAMP, and illustrate these processes with clear, structured diagrams.

Mechanism of Action: The β2-Adrenergic Receptor-cAMP Signaling Pathway

This compound exerts its primary therapeutic effects, most notably bronchodilation, by activating the β2-adrenergic receptor (β2AR), a member of the G protein-coupled receptor (GPCR) superfamily.[1][2] This activation initiates a well-defined intracellular signaling cascade that leads to a significant increase in intracellular cAMP levels.

The process begins when this compound binds to the β2AR, which is predominantly expressed on the smooth muscle cells lining the airways.[2][3] This binding induces a conformational change in the receptor, enabling it to couple with and activate a stimulatory G protein (Gs).[1] The activated Gs protein, in turn, stimulates the membrane-bound enzyme adenylyl cyclase. Adenylyl cyclase then catalyzes the conversion of adenosine triphosphate (ATP) into cAMP. This rise in intracellular cAMP serves as a critical second messenger, activating cAMP-dependent Protein Kinase A (PKA). PKA proceeds to phosphorylate various downstream target proteins, which ultimately leads to a decrease in intracellular calcium levels and the relaxation of airway smooth muscle, resulting in bronchodilation.

Caption: this compound-induced cAMP signaling pathway.

Quantitative Analysis of this compound-Induced cAMP Accumulation

The potency and efficacy of this compound in stimulating cAMP production have been quantified in various cell types and tissues. The half-maximal effective concentration (EC50) is a key parameter used to describe the potency of the drug. Below is a summary of quantitative data from selected studies.

| Cell/Tissue Type | Parameter | Value | Comments | Reference |

| Human Airway Smooth Muscle (HASM) Cells | EC50 for cAMP formation | 0.6 µM (600 nM) | This compound acted as a partial agonist compared to isoprenaline. | |

| Human Airway Smooth Muscle (HASM) Cells | EC50 for cAMP elevation | 82 nM | The effect was mimicked by forskolin, an adenylyl cyclase activator. | |

| Bovine Tracheal Smooth Muscle | EC50 for cAMP accumulation | 169 nM | This compound produced a greater and more rapid cAMP accumulation compared to salmeterol. | |

| Human Eosinophils | EC50 for survival-prolonging effect | 13.6 ± 4.0 nM | This effect is mediated by the cAMP pathway and was potentiated by a PDE inhibitor. |

Experimental Protocols for Measuring Intracellular cAMP

Accurate quantification of intracellular cAMP is crucial for studying the effects of β2-agonists like this compound. A variety of commercial kits and in-house assays are available for this purpose, most of which are based on competitive immunoassays.

A. General Protocol for cAMP Measurement using a Competitive Immunoassay (e.g., HTRF)

This protocol provides a generalized workflow for measuring cAMP levels in cultured cells treated with this compound.

-

Cell Culture and Plating:

-

Culture cells of interest (e.g., human airway smooth muscle cells) in appropriate media and conditions until they reach the log phase of growth.

-

Harvest the cells and plate them into a 384-well assay plate at a desired density. Allow cells to adhere if necessary.

-

-

Compound Treatment:

-

Prepare a serial dilution of this compound to generate a dose-response curve.

-

For antagonist experiments, pre-incubate cells with the antagonist (e.g., propranolol) before adding this compound.

-

To prevent cAMP degradation, cells can be pre-treated with a phosphodiesterase (PDE) inhibitor, such as 3-isobutyl-1-methylxanthine (IBMX).

-

Add the diluted this compound (and/or other compounds) to the cells and incubate for a specific period (e.g., 15-30 minutes) at 37°C.

-

-

Cell Lysis and cAMP Detection:

-

Lyse the cells using the lysis buffer provided in the assay kit. This step releases the intracellular cAMP.

-

Add the detection reagents to the cell lysate. In a typical competitive immunoassay, this includes a cAMP-specific antibody and a labeled cAMP conjugate (e.g., fluorescently labeled).

-

The endogenously produced cAMP competes with the labeled cAMP for binding to the antibody. A higher intracellular cAMP concentration results in a lower signal from the labeled conjugate.

-

-

Data Acquisition and Analysis:

-

Read the plate using a suitable plate reader (e.g., a fluorescence plate reader for HTRF assays).

-

Generate a cAMP standard curve using known concentrations of cAMP to interpolate the concentrations in the experimental samples.

-

Plot the cAMP concentration against the log of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 and maximal response.

-

Caption: Generalized workflow for measuring intracellular cAMP.

Downstream Effects and Conclusion

The elevation of intracellular cAMP by this compound is the linchpin of its therapeutic action. The subsequent activation of PKA leads to the phosphorylation of multiple substrates that collectively promote bronchodilation. These effects include the inhibition of myosin light chain phosphorylation, which is necessary for muscle contraction, and a reduction in intracellular calcium concentrations. Beyond bronchodilation, increased cAMP can also inhibit the release of inflammatory mediators from mast cells and increase mucociliary transport, contributing to its overall efficacy in treating respiratory conditions like asthma and COPD.

References

Salbutamol's Inhibition of Mast Cell Degranulation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Salbutamol, a widely utilized short-acting β2-adrenergic receptor agonist, is primarily recognized for its bronchodilatory effects in the management of asthma and other respiratory conditions. Beyond its impact on airway smooth muscle, this compound exerts a significant inhibitory influence on mast cell degranulation, a critical event in the initiation and propagation of allergic and inflammatory responses. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning this compound's mast cell-stabilizing properties, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways and workflows. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals engaged in the study of mast cell biology and the development of novel anti-inflammatory and anti-allergic therapeutics.

Core Mechanism of Action: The β2-Adrenoceptor Signaling Cascade

This compound's inhibitory effect on mast cell degranulation is primarily mediated through the activation of β2-adrenergic receptors (β2-AR) expressed on the mast cell surface. This interaction initiates a well-defined intracellular signaling cascade that ultimately leads to the suppression of pro-inflammatory mediator release.

The binding of this compound to the β2-AR triggers a conformational change in the receptor, leading to the activation of the associated heterotrimeric Gs protein. The activated α-subunit of the Gs protein (Gαs) dissociates and subsequently activates adenylyl cyclase. This enzyme catalyzes the conversion of adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP), resulting in an elevation of intracellular cAMP levels.

Increased intracellular cAMP is a pivotal event in the inhibition of mast cell degranulation. The primary effector of cAMP in this context is Protein Kinase A (PKA). The binding of cAMP to the regulatory subunits of PKA leads to the dissociation and activation of its catalytic subunits. Activated PKA then phosphorylates a variety of intracellular substrates, which collectively act to stabilize the mast cell and prevent the release of its granular contents, including histamine, proteases (like tryptase), and newly synthesized lipid mediators (such as prostaglandins and leukotrienes).[1]

One of the key downstream effects of PKA activation is the modulation of intracellular calcium (Ca2+) mobilization. PKA-mediated phosphorylation can inhibit the influx of extracellular Ca2+ and the release of Ca2+ from intracellular stores, such as the endoplasmic reticulum. Given that a sustained increase in intracellular Ca2+ is a critical trigger for mast cell degranulation, this inhibitory effect on Ca2+ signaling is a major contributor to this compound's mast cell-stabilizing action.

Signaling Pathway Diagram

References

A Technical Guide to the Pharmacokinetics and Metabolism of Inhaled Salbutamol

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the pharmacokinetics, metabolism, and associated experimental methodologies for inhaled salbutamol (albuterol). This compound is a short-acting β2-adrenergic receptor agonist widely used in the management of asthma and chronic obstructive pulmonary disease (COPD). The inhalation route is preferred for its ability to deliver the drug directly to the site of action in the lungs, offering a rapid onset of bronchodilation with reduced systemic side effects compared to oral administration.

However, the pharmacokinetics of inhaled this compound are complex. The total systemic exposure is a composite of rapid absorption from the lungs and a slower, more variable absorption from the gastrointestinal (GI) tract of the portion of the dose that is inevitably swallowed. Understanding these parallel pathways is critical for the development and evaluation of new inhalation devices and formulations.

Pharmacokinetics: Absorption, Distribution, Metabolism, and Excretion (ADME)

Absorption

Following inhalation, this compound enters the systemic circulation via two primary routes:

-

Pulmonary Absorption: A fraction of the inhaled dose, typically 10-30%, is deposited in the lungs, where it is rapidly absorbed into the bloodstream.[1] This rapid absorption is responsible for the quick onset of action. Systemic drug levels measured within the first 30 minutes post-inhalation are considered representative of the amount of drug deposited in the lungs, as GI absorption is negligible during this period.[2][3]

-

Gastrointestinal Absorption: The majority of the inhaled dose impacts the oropharynx, is swallowed, and subsequently absorbed from the GI tract.[4] This absorption is slower, with peak plasma concentrations from the swallowed portion occurring approximately 2-3 hours after administration.[4] This fraction undergoes significant first-pass metabolism in the liver.

The delivery device—such as a pressurized metered-dose inhaler (pMDI), a dry powder inhaler (DPI), or a nebulizer—and the patient's inhalation technique significantly influence the proportion of the dose deposited in the lungs versus the oropharynx. For instance, hydrofluoroalkane (HFA) formulations have been shown to achieve higher lung deposition compared to older chlorofluorocarbon (CFC) formulations. The use of spacer devices with pMDIs can also increase lung deposition and reduce oropharyngeal deposition.

Distribution

Once absorbed, this compound is distributed throughout the body. It is only weakly bound to plasma proteins. Animal studies in rats have indicated that this compound can cross the blood-brain barrier, achieving brain concentrations of about 5% of plasma concentrations, and is also capable of crossing the placenta.

Metabolism

This compound is not metabolized within the lung. The systemic clearance of this compound occurs primarily through metabolism in the liver and, for the swallowed fraction, the GI tract.

-

Primary Pathway: The main metabolic process is conjugation to this compound 4'-O-sulfate, an inactive metabolite. This reaction is catalyzed by the sulfotransferase enzyme SULT1A3, which is abundant in the liver and jejunum.

-

Enantioselectivity: this compound is administered as a racemic mixture of two enantiomers, (R)- and (S)-salbutamol. The pharmacological activity resides in the (R)-enantiomer. Metabolism is stereoselective, with the active (R)-enantiomer undergoing a higher rate of sulfation than the (S)-enantiomer. This leads to a faster elimination of (R)-salbutamol.

Excretion

The elimination of this compound and its metabolite occurs predominantly via the kidneys. Following an inhaled dose, 80-100% is typically excreted in the urine within 72 hours, with a minor fraction eliminated in the feces. The elimination half-life of inhaled this compound is generally reported to be between 3 and 6 hours.

Quantitative Pharmacokinetic Data

The following tables summarize key quantitative data from various studies. These values can vary based on the study population, analytical methods, and inhalation device used.

Table 1: Pharmacokinetic Parameters of this compound (Inhaled vs. Oral Administration)

| Parameter | Inhaled this compound | Oral this compound | Reference(s) |

|---|---|---|---|

| Tmax (Time to Peak Conc.) | 0.22 ± 0.07 hours | 1.8 ± 0.6 hours | , |

| Cmax (Peak Plasma Conc.) | 3.4 ± 1.1 µg/L | 3.9 ± 1.4 µg/L | , |

| T½ (Elimination Half-life) | 4.5 ± 1.5 hours | 4.6 ± 1.1 hours | , |

| Relative Bioavailability | 57% ± 24% (vs. oral) | - | |

Data from a randomized crossover study in 10 healthy volunteers receiving 1.2 mg this compound.

Table 2: Lung Deposition of Inhaled this compound by Delivery Method

| Delivery Method | Lung Deposition (% of Dose) | Subject Group | Reference(s) |

|---|---|---|---|

| MDI alone | 18.2% ± 7.8% | Patients with Asthma | |

| MDI + Spacer | 19.0% ± 8.9% | Patients with Asthma | |

| DPI (Dry Powder Inhaler) | 11.4% ± 5.0% | Patients with Asthma | |

| MDI (CFC Formulation) | 16% | Human Airway Replica | |

| MDI (HFA Formulation) | 24% | Human Airway Replica | |

| MAGhaler DPI (60 L/min) | 26.4% ± 4.3% | Healthy Subjects |

| Easyhaler DPI | 24% | Patients with Asthma | |

Mechanism of Action & Signaling Pathway

This compound exerts its therapeutic effect by acting as a selective agonist at β2-adrenergic receptors, which are abundant on airway smooth muscle cells. The binding of this compound to these G-protein coupled receptors initiates a signaling cascade that results in bronchodilation.

Experimental Methodologies

A variety of experimental designs and analytical techniques are employed to characterize the pharmacokinetics of inhaled this compound.

In Vivo Pharmacokinetic Study Protocol (Human)

A typical clinical study to assess the pharmacokinetics or relative bioavailability of an inhaled this compound product follows a randomized, crossover design.

-

Study Design: Healthy adult volunteers are enrolled and participate in two or more treatment periods, separated by a washout period of at least one week to ensure complete drug elimination. In each period, subjects receive a different treatment (e.g., this compound from a pMDI alone vs. pMDI with a spacer).

-

Administration: A standardized dose of this compound (e.g., 2-4 puffs of 100 µg) is administered. Subjects are coached on the correct inhalation technique. For studies comparing lung and GI absorption, an oral solution of this compound may be used as a comparator, and activated charcoal may be co-administered to block GI absorption of the inhaled dose.

-

Sampling: Serial biological samples are collected at predetermined time points. Blood samples are typically collected before dosing and at multiple points post-dose (e.g., 10, 20, 30, 60 minutes, and 2, 4, 8, 12, 24 hours). Urine samples are often collected pre-dose and then over intervals (e.g., 0-30 minutes, 0.5-2 hours, 2-24 hours) post-dose.

-

Analysis: The concentration of this compound and its 4'-O-sulfate metabolite in the plasma and/or urine samples is quantified using a validated bioanalytical method. Pharmacokinetic parameters (Cmax, Tmax, AUC, T½) are then calculated using non-compartmental analysis.

References

- 1. mediflux.fr [mediflux.fr]

- 2. Early bioavailability of inhaled this compound reflects lung dose in children - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Determination of the relative bioavailability of this compound to the lung following inhalation -see co | British Pharmacological Society [bps.ac.uk]

- 4. This compound in the Management of Asthma: A Review - PMC [pmc.ncbi.nlm.nih.gov]

Salbutamol's In Vitro Impact on Mucociliary Clearance: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro effects of salbutamol, a widely used β2-adrenergic agonist, on the critical physiological process of mucociliary clearance. The information presented herein is curated from peer-reviewed scientific literature to support research and development endeavors in respiratory therapeutics.

Executive Summary

Mucociliary clearance is a primary defense mechanism of the respiratory tract, responsible for trapping and removing inhaled particles and pathogens. This process is driven by the coordinated beating of cilia on the surface of airway epithelial cells and the rheological properties of the airway surface liquid. This compound, primarily known for its bronchodilatory effects, also modulates mucociliary clearance through its action on airway epithelial cells. This document details the in vitro evidence of this compound's impact on ciliary beat frequency (CBF) and ion transport, key components of mucociliary function. All quantitative data are summarized in tabular format for ease of comparison, and experimental methodologies are described to facilitate study replication and extension. Furthermore, key signaling pathways and experimental workflows are visualized using diagrams to provide a clear conceptual framework.

Quantitative Effects of this compound on Ciliary Beat Frequency

This compound has been demonstrated to increase ciliary beat frequency in in vitro models of human airway epithelium. The magnitude and duration of this effect can vary depending on the experimental conditions, such as the concentration of this compound and the cell type used.

| Cell Type | This compound Concentration | Time Point | Baseline CBF (Hz) | Post-Treatment CBF (Hz) | Percentage Increase | Citation |

| Human Bronchial Epithelial Cells | 10⁻⁴ M | 2 hours | 8.6 ± 0.4 | 9.6 ± 0.5 | ~11.6% | [1][2] |

| Human Nasal Epithelial Cells | 0.06% | 30 minutes | Not specified | Increased | Not specified | [3] |

| Human Nasal Epithelial Cells | 0.06% | 24 hours | Not specified | Effect subsided | Not specified | [3] |

| Human Nasal Epithelial Cells | Not specified | Not specified | 7.1 | 8.6 (at 60 min) | ~21.1% | [4] |

This compound's Influence on Ion Transport

The hydration of the airway surface liquid, which is crucial for effective ciliary function, is regulated by ion transport across the apical membrane of epithelial cells. This compound, through its action on β2-adrenergic receptors, can stimulate ion secretion.

| Cell Type | This compound Concentration | Measured Parameter | Effect | Citation |

| Normal Human Bronchial Epithelial Cells | 10 µM | CFTR-dependent anion secretion | Stimulated | |

| Normal Human Bronchial Epithelial Cells | Not specified | Benzamil-sensitive short-circuit current | Increased response after stimulation |

Experimental Protocols

The following sections detail the methodologies employed in the cited in vitro studies to assess the impact of this compound on mucociliary clearance.

Cell Culture

-

Human Bronchial Epithelial Cells (HBECs): Primary HBECs are often obtained from surgical explants and cultured at an air-liquid interface (ALI) to promote differentiation into a pseudostratified epithelium with functional cilia.

-

Human Nasal Epithelial Cells (HNECs): HNECs can be obtained from healthy, non-smoking donors and cultured at an ALI. This model is frequently used as a surrogate for bronchial epithelium.

Measurement of Ciliary Beat Frequency (CBF)

A common method for measuring CBF involves videomicroscopy. Ciliated epithelial cells are observed under a microscope, and the ciliary movement is recorded with a high-speed camera. The frequency of the ciliary beat is then determined by analyzing the video recordings, often using specialized software. This can be done by measuring the light intensity changes caused by the beating cilia or through Fourier analysis of the video signal.

Measurement of Ion Transport

Ion transport across epithelial cell monolayers is typically measured using an Ussing chamber. This apparatus allows for the measurement of short-circuit current (Isc), a direct measure of net ion transport. To specifically assess CFTR-dependent anion secretion, cells are pre-treated with a sodium channel blocker (e.g., benzamil) before stimulation with this compound. The subsequent increase in Isc is attributed to anion secretion through CFTR.

Signaling Pathways and Experimental Workflows

This compound-Induced Signaling Pathway for Increased Ciliary Activity

This compound binds to β2-adrenergic receptors on the surface of airway epithelial cells, initiating a signaling cascade that leads to an increase in ciliary beat frequency.

Caption: this compound signaling cascade in airway epithelial cells.

Experimental Workflow for In Vitro CBF Measurement

The following diagram outlines a typical workflow for assessing the effect of a compound like this compound on ciliary beat frequency in vitro.

Caption: Workflow for in vitro ciliary beat frequency analysis.

Discussion and Future Directions

The in vitro data consistently demonstrate that this compound can enhance mucociliary clearance by increasing ciliary beat frequency and stimulating ion transport. These effects are primarily mediated through the β2-adrenergic receptor and the subsequent activation of the cAMP-PKA signaling pathway. The transient nature of the CBF increase observed in some studies suggests that the duration of action is a critical parameter to consider in therapeutic applications.

Future in vitro research could focus on elucidating the downstream targets of PKA that directly regulate ciliary motility. Additionally, exploring the long-term effects of this compound on epithelial cell differentiation and function would provide valuable insights into the consequences of chronic administration. The use of more complex in vitro models, such as co-cultures with immune cells or disease-specific cell lines (e.g., from patients with cystic fibrosis or COPD), will be instrumental in understanding the full therapeutic potential and limitations of this compound in modulating mucociliary clearance in various pathological contexts. Investigating the impact of this compound on mucus rheology in vitro would also offer a more complete picture of its effect on the overall mucociliary transport system.

References

Salbutamol's Androgenic Potential: An In Vitro Technical Review

For Researchers, Scientists, and Drug Development Professionals

Introduction

Salbutamol, a short-acting β2-adrenergic receptor agonist, is a widely prescribed bronchodilator for the management of asthma and chronic obstructive pulmonary disease. Beyond its well-established effects on bronchial smooth muscle, research has suggested that this compound may also exert anabolic effects, which have been attributed to a potential interaction with the androgen receptor (AR). This technical guide provides an in-depth review of the in vitro evidence for this compound's androgenic activity, focusing on the quantitative data and experimental methodologies from key studies.

Quantitative Assessment of Androgenic Activity

The primary evidence for this compound's in vitro androgenic activity comes from a study by von Bueren et al. (2007), which utilized the A-Screen assay to measure androgen-dependent effects on cell proliferation.[1][2][3][4] The assay uses the human mammary carcinoma cell line, MCF7-AR1, which is stably transfected with the human androgen receptor. In this cell line, estrogens stimulate proliferation, while androgens inhibit this estrogen-induced growth. The potency of a compound's androgenic activity is quantified by its half-maximal inhibitory concentration (IC50).

The study demonstrated that this compound inhibits the 17β-estradiol-induced proliferation of MCF7-AR1 cells in a dose-dependent manner.[1] The calculated IC50 value for this compound was 8.93 x 10⁻⁶ M. For comparison, the IC50 values of known androgens were also determined in the same assay system.

Table 1: Comparative In Vitro Androgenic Activity (IC50 Values)

| Compound | IC50 (M) | Compound Type |

| Methyltrienolone (R1881) | 4.41 x 10⁻¹¹ | Synthetic Androgen (Full Agonist) |

| 5α-dihydrotestosterone (DHT) | 4.44 x 10⁻¹¹ | Endogenous Androgen (Full Agonist) |

| Danazol | 1.08 x 10⁻⁸ | Synthetic Androgen (Partial Agonist) |

| This compound | 8.93 x 10⁻⁶ | β2-adrenergic agonist |

Experimental Protocols

The A-Screen Assay for Androgenic Activity

The A-Screen assay is a validated method for assessing the androgenic or anti-androgenic potential of compounds in vitro.

1. Cell Line:

-

MCF7-AR1: A human mammary carcinoma cell line genetically modified to overexpress the human androgen receptor. These cells are estrogen-sensitive for proliferation, which can be inhibited by androgens.

2. Assay Principle:

-

The assay measures the ability of a test compound to inhibit the proliferation of MCF7-AR1 cells that is induced by 17β-estradiol. This inhibition is mediated by the activation of the androgen receptor.

3. Experimental Steps:

-

MCF7-AR1 cells are seeded in microtiter plates and allowed to attach.

-

The cells are then treated with a constant concentration of 17β-estradiol (10⁻¹⁰ M) to stimulate proliferation.

-

Concurrently, varying concentrations of the test compound (e.g., this compound) or reference androgens are added.

-

The cells are incubated for a period of six days.

-

Cell proliferation is quantified at the end of the incubation period using a suitable method, such as a colorimetric assay that measures the number of viable cells.

-

The concentration of the test compound that inhibits 50% of the estradiol-induced proliferation (IC50) is calculated.

Control Experiments

To ensure that the observed inhibition of proliferation was due to an androgenic effect and not other mechanisms, control experiments were performed.

-

Anti-estrogenic Activity: To rule out that this compound was acting as an anti-estrogen, its effect on the proliferation of wild-type MCF7 cells (which do not overexpress the androgen receptor) was tested in the presence of 17β-estradiol. This compound did not show anti-estrogenic activity.

-

Cytotoxicity: The potential cytotoxic effects of this compound at the tested concentrations were evaluated in MCF7-AR1 cells. No significant cytotoxicity was observed.

Visualizing the Mechanisms

The following diagrams illustrate the experimental workflow and the proposed signaling pathway for this compound's androgenic activity.

Caption: Workflow of the A-Screen assay for androgenic activity.

References

The Impact of Salbutamol on Gene Expression in Airway Epithelial Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Salbutamol, a short-acting β2-adrenergic receptor agonist, is a cornerstone in the management of bronchoconstriction in respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD). Its primary mechanism of action involves the relaxation of airway smooth muscle. However, a growing body of evidence reveals that this compound also exerts significant effects on the gene expression profiles of airway epithelial cells. These cells form the primary interface between the body and the inhaled environment and play a crucial role in orchestrating airway inflammation and repair. This technical guide provides an in-depth analysis of the molecular pathways and gene regulatory networks in airway epithelial cells that are modulated by this compound, supported by experimental data and protocols.

Core Signaling Pathways

This compound initiates its effects by binding to the β2-adrenergic receptor (β2AR), a G-protein coupled receptor on the surface of airway epithelial cells. This binding event triggers a cascade of intracellular signaling events that ultimately impinge upon transcription factors and regulate gene expression.

The canonical signaling pathway involves the activation of adenylyl cyclase and the subsequent production of cyclic AMP (cAMP).[1][2] This, in turn, activates Protein Kinase A (PKA), which can phosphorylate various downstream targets, including transcription factors like the cAMP response element-binding protein (CREB).[3]

Beyond the canonical pathway, β2AR signaling can also engage other pathways, such as the mitogen-activated protein kinase (MAPK) cascade, which is implicated in cell growth and proliferation.[1] Furthermore, evidence suggests the existence of β-arrestin-dependent signaling, which is independent of G-protein activation.[4]

Modulation of Gene Expression

This compound's influence on intracellular signaling has profound consequences for gene expression, impacting inflammatory responses, ion transport, and cellular proliferation.

Inflammatory Mediators

While primarily an anti-inflammatory drug due to its bronchodilatory effects, this compound can paradoxically enhance the expression of certain pro-inflammatory genes in airway epithelial cells, particularly in the presence of an existing inflammatory stimulus.

| Gene | Cell Type | Stimulus | This compound Effect | Reference |

| IL-6 | BEAS-2B | IL-1β | Augmented mRNA expression and release | |

| IL-8 | BEAS-2B | IL-1β | Augmented mRNA expression and release |